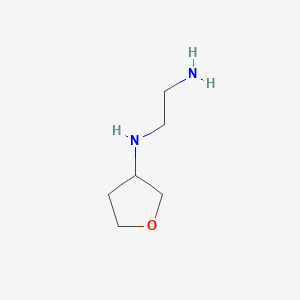

N-(2-aminoethyl)oxolan-3-amine

Description

N-(2-Aminoethyl)oxolan-3-amine is a cyclic ether derivative featuring a five-membered oxolan (tetrahydrofuran, THF) ring substituted at the 3-position with a 2-aminoethyl group. Its molecular formula is C₆H₁₄N₂O (molecular weight: 130.19 g/mol). The primary amine group on the ethyl chain confers high hydrophilicity, basicity, and reactivity, making it suitable for applications in polymer crosslinking, drug delivery, and surface functionalization .

Properties

IUPAC Name |

N'-(oxolan-3-yl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c7-2-3-8-6-1-4-9-5-6/h6,8H,1-5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXDQDRUWMSSTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1NCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

N-Ethyloxolan-3-amine

- Structure: Replaces the 2-aminoethyl group with an ethyl moiety (C₆H₁₃NO).

- Key Differences: Polarity: Reduced hydrogen-bonding capacity due to the absence of a primary amine. Applications: Used in epoxy-silicone coatings for enhanced adhesion (shear strength: 0.37 MPa) . Physical Properties: Lower water solubility compared to the aminoethyl derivative.

N-(2-Aminoethyl)-N-methyloxetan-3-amine

- Structure : Features a four-membered oxetane ring with a methyl group on the nitrogen (C₆H₁₄N₂O).

- Basicity: Methyl substitution reduces basicity compared to the primary amine in the target compound. Applications: Explored in biochemical reagents for drug delivery due to improved stability .

N-(Prop-2-yn-1-yl)oxolan-3-amine

- Structure: Substituted with a propargyl group (C₇H₁₁NO).

- Key Differences: Reactivity: The alkyne group enables click chemistry applications (e.g., bioconjugation). Hydrophobicity: Reduced water solubility compared to aminoethyl derivatives .

3-Aminomethyl-3-[bis(phenylmethyl)amino]oxetane

Adhesion and Crosslinking Performance

- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane (analogous structure) demonstrates that aminoethyl groups enhance crosslinking density in epoxy-silicone coatings, improving shear strength (0.37 MPa) and peel resistance .

- Compared to N-ethyloxolan-3-amine, the aminoethyl group’s ability to form hydrogen bonds and covalent linkages likely increases interfacial adhesion in polymer matrices.

Drug Delivery Systems

- Polyamines like PAsp(EDA) (poly[N-(2-aminoethyl)aspartamide]) utilize primary amines for mRNA complexation via electrostatic interactions .

- N-(2-Aminoethyl)oxolan-3-amine’s primary amine and cyclic ether backbone could similarly stabilize nucleic acids while improving biocompatibility.

Surface Functionalization

- Aminoethyl-functionalized silica materials (e.g., N-(2-aminoethyl)-3-aminopropyl) optimize CO₂ adsorption and catalytic activity .

- The target compound’s cyclic ether backbone may offer superior hydrophilicity and dispersibility compared to linear analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.